molecular formula C10H10N4O2 B2552276 Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1014632-04-2

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2552276
CAS No.: 1014632-04-2
M. Wt: 218.216
InChI Key: UTDVIILZJWZOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrimidine and pyrazole rings

Scientific Research Applications

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrimidine derivatives with pyrazole carboxylates. One common method includes the condensation of 4-chloropyrimidine with ethyl 4-hydroxy-1H-pyrazole-4-carboxylate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine or pyrazole rings .

Mechanism of Action

The mechanism of action of Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of pyrimidine and pyrazole rings, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

ethyl 1-pyrimidin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDVIILZJWZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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